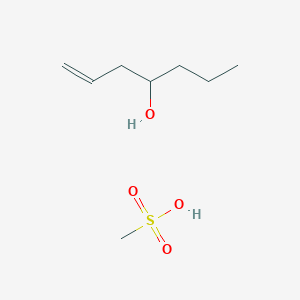![molecular formula C13H25NOSi B14272602 5-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylhex-2-enenitrile CAS No. 138009-35-5](/img/structure/B14272602.png)
5-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylhex-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylhex-2-enenitrile is a chemical compound that features a silyl ether protecting group. Silyl ethers are commonly used in organic synthesis to protect hydroxyl groups due to their stability under various reaction conditions . This compound is particularly useful in synthetic organic chemistry for its ability to mask the reactivity of alcohols, allowing for selective reactions on other functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylhex-2-enenitrile typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine . The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The nitrile group is introduced through a subsequent reaction with an appropriate nitrile precursor under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
5-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylhex-2-enenitrile undergoes various types of chemical reactions, including:
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Substitution: Fluoride sources like TBAF are used in aprotic solvents like THF (tetrahydrofuran) at room temperature.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
5-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylhex-2-enenitrile is widely used in scientific research for various applications:
Wirkmechanismus
The mechanism of action of 5-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylhex-2-enenitrile involves the protection of hydroxyl groups through the formation of a silyl ether bond. This bond is stable under a variety of reaction conditions, preventing the hydroxyl group from participating in unwanted side reactions . The silyl ether can be selectively removed using fluoride ions, allowing for subsequent functionalization of the hydroxyl group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilyloxyacetaldehyde: Another silyl ether used for protecting hydroxyl groups in organic synthesis.
tert-Butyldiphenylsilyl ether: Offers increased stability towards acidic conditions compared to tert-butyldimethylsilyl ethers.
Trimethylsilyl ether: Commonly used but less stable compared to tert-butyldimethylsilyl ethers.
Uniqueness
5-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylhex-2-enenitrile is unique due to its combination of a silyl ether protecting group and a nitrile functional group. This allows for selective protection and subsequent functionalization, making it highly valuable in complex organic syntheses .
Eigenschaften
CAS-Nummer |
138009-35-5 |
|---|---|
Molekularformel |
C13H25NOSi |
Molekulargewicht |
239.43 g/mol |
IUPAC-Name |
5-[tert-butyl(dimethyl)silyl]oxy-4-methylhex-2-enenitrile |
InChI |
InChI=1S/C13H25NOSi/c1-11(9-8-10-14)12(2)15-16(6,7)13(3,4)5/h8-9,11-12H,1-7H3 |
InChI-Schlüssel |
ZWJWJXBSWYTWQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=CC#N)C(C)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


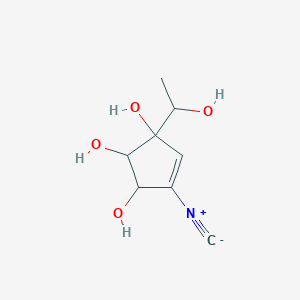

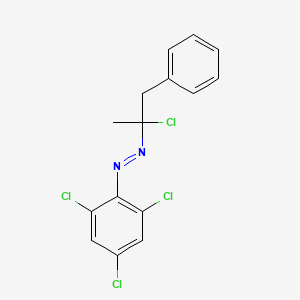
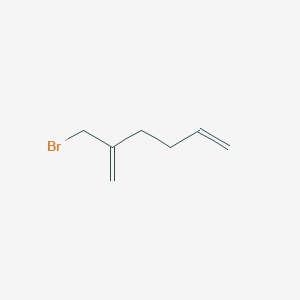
![2-[(2-Bromophenyl)methyl]-3-methylcyclohex-2-en-1-one](/img/structure/B14272550.png)
![3,3'-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14272554.png)
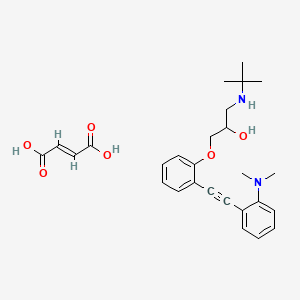
![N-{2-[(Z)-(2-Amino-1,3,3-tricyanoprop-2-en-1-ylidene)amino]-5-(diethylamino)phenyl}acetamide](/img/structure/B14272564.png)
![1,2,3,4,5,7,8,9-Octahydropyrido[1,2-a][1,3]diazepine](/img/structure/B14272566.png)
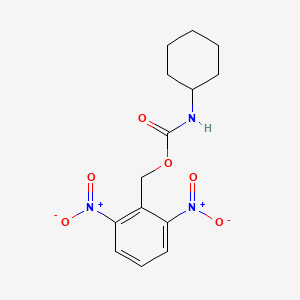
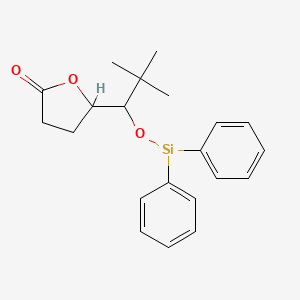
![2,4(1H,3H)-Pyrimidinedione, 5-[methyl(phenylmethyl)amino]-](/img/structure/B14272588.png)

